molecular formula C20H26N2O3 B2854688 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide CAS No. 2034431-34-8

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide

Cat. No.: B2854688
CAS No.: 2034431-34-8
M. Wt: 342.439
InChI Key: LKTKFCZJCIDCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide ( 2034431-34-8) is a synthetic nicotinamide derivative with the molecular formula C20H26N2O3 and a molecular weight of 342.43 g/mol . This chemical is supplied with a purity of 90% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Nicotinamide derivatives are a significant class of compounds in medicinal chemistry and chemical biology research. They are frequently investigated as core structural elements in the development of enzyme inhibitors . For instance, related compounds have been explored as potent inhibitors of targets like Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, and Bruton's Tyrosine Kinase (BTK) . The structure of this specific compound, featuring a nicotinamide core linked to a (1-phenylethyl) group via an amide bond and further modified with a tert-butoxy ethoxy side chain, presents a versatile scaffold for chemical exploration and library synthesis . Its structural complexity, including a rotatable bond count of 8, makes it a candidate for use in method development and synthetic chemistry studies, such as oxidative cross-coupling reactions with nucleophiles like alcohols . Researchers can utilize this compound as a building block in organic synthesis or as a starting point for the design and development of novel bioactive molecules.

Properties

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(1-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-15(16-8-6-5-7-9-16)22-19(23)17-10-11-18(21-14-17)24-12-13-25-20(2,3)4/h5-11,14-15H,12-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTKFCZJCIDCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tert-butoxyethoxy group: This can be achieved through the reaction of tert-butyl alcohol with ethylene oxide under basic conditions.

    Nicotinamide derivative synthesis: The nicotinamide core is synthesized from nicotinic acid through amidation reactions.

    Coupling reactions: The final step involves coupling the tert-butoxyethoxy group with the nicotinamide derivative using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The N-(1-phenylethyl)amide group differs from cyclohexyl or tert-butyl amides, which may alter steric interactions with target receptors.

Pharmacological Profiles

Table 1: HDL Cholesterol Modulation in Hamsters (Adapted from )

Compound HDL Increase (% vs. Control)
5-(3,4-Dichloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(trifluoroethoxy)-nicotinamide +77.9 ± 11.1%
5-(3,4-Dichloro-phenyl)-N-((1S,2R)-2-hydroxy-cyclohexyl)-6-(trifluoroethoxy)-nicotinamide +121.9 ± 21.0%
5-(4-Chloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(trifluoroethoxy)-nicotinamide +103.8 ± 14.7%

Comparison :

  • Substituents on the phenyl ring (e.g., 3,4-dichloro vs. 4-chloro) and amide stereochemistry significantly influence HDL-raising efficacy. The target compound’s phenylethyl group may similarly affect lipid metabolism, though its polar tert-butoxy ethoxy group could reduce bioavailability compared to trifluoroethoxy analogs.

Table 2: CB1/CB2 Receptor Affinity (Adapted from )

Compound CB1 Ki (μM) CB2 Ki (μM)
5-(3,4-Dichloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(trifluoroethoxy)-nicotinamide 1.3 >10
5-(4-Chloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(trifluoroethoxy)-nicotinamide 0.028 >10

Comparison :

  • The 4-chloro-phenyl derivative exhibits 46-fold higher CB1 affinity than the 3,4-dichloro analog, highlighting the critical role of substituent position. The target compound’s lack of halogen substituents and inclusion of a tert-butoxy ethoxy group may reduce CB1/CB2 binding, shifting its mechanism toward lipid modulation.

Q & A

Basic: What are the critical steps in synthesizing 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves coupling the nicotinamide core with tert-butoxyethoxy and phenylethyl substituents. Key steps include:

  • Amide bond formation between the carboxylic acid derivative of nicotinamide and the amine group of 1-phenylethylamine, using coupling agents like EDC/HOBt.
  • Etherification to introduce the tert-butoxyethoxy group, often via nucleophilic substitution under anhydrous conditions.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR).
    Reference: Similar protocols for nicotinamide derivatives emphasize solvent-free conditions for etherification and iterative TLC monitoring .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • 1^1H and 13^13C NMR to confirm substituent positions (e.g., tert-butoxyethoxy protons at δ ~1.2 ppm for tert-butyl, δ ~3.5–4.5 ppm for ethoxy).
    • HRMS (ESI+) to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline) for absolute configuration determination.
  • FTIR to validate functional groups (e.g., amide C=O stretch ~1650 cm1^{-1}).
    Reference: Structural confirmation strategies align with nicotinamide analogs in and , emphasizing multi-method validation .

Advanced: How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

  • Step 1: Re-examine reaction conditions for potential side products (e.g., incomplete deprotection of tert-butyl groups).
  • Step 2: Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Step 3: Use variable-temperature NMR to detect dynamic processes (e.g., rotamers).
  • Step 4: Compare experimental HRMS data with simulated isotopic patterns to rule out impurities.
    Reference: highlights NMR/HRMS cross-validation for resolving structural ambiguities in fluorinated analogs .

Advanced: What computational tools are suitable for predicting the reactivity or binding modes of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Docking (AutoDock Vina, Schrödinger): Model interactions with biological targets (e.g., enzymes with nicotinamide-binding pockets).
  • MD Simulations (GROMACS): Assess stability of ligand-target complexes under physiological conditions.
    Reference: underscores AI-driven tools like COMSOL for simulating reaction pathways .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial design to test variables (temperature, catalyst loading, solvent ratios).
  • Inline Analytics (ReactIR): Monitor reaction progress in real time to identify bottlenecks.
  • Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., etherification).
    Reference: ’s emphasis on reflux optimization and chromatography scalability aligns with scalable protocols .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of the tert-butoxy group.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    Reference: Stability protocols for tert-butyl-containing compounds are detailed in .

Advanced: How can researchers investigate potential biological activity without commercial assay kits?

Methodological Answer:

  • In-house Enzyme Assays: Recombinantly express target enzymes (e.g., PARP or sirtuins) and measure inhibition via fluorescence/UV-Vis.
  • Cell-Based Models: Use CRISPR-modified cell lines to study cytotoxicity or metabolic effects (e.g., ATP levels via luminescence).
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics to purified proteins.
    Reference: and outline ligand-receptor studies for nicotinamide derivatives .

Advanced: How should contradictory results in biological assays (e.g., varying IC50 values) be addressed?

Methodological Answer:

  • Control Experiments: Verify compound integrity post-assay (e.g., LC-MS to check degradation).
  • Statistical Analysis: Apply ANOVA to assess inter-experimental variability.
  • Orthogonal Assays: Confirm activity with a secondary method (e.g., thermal shift assay vs. enzymatic assay).
    Reference: ’s emphasis on error analysis and reproducibility guides troubleshooting .

Basic: What spectroscopic techniques are essential for analyzing degradation products?

Methodological Answer:

  • LC-MS/MS to identify degradation fragments (e.g., tert-butyl loss detected via mass shifts).
  • NMR Kinetics: Track degradation in DMSO-d6 or D2O over time.
  • XPS (if metal-catalyzed degradation is suspected).
    Reference: ’s stability protocols for analogous compounds .

Advanced: How can researchers design interdisciplinary studies (e.g., material science + pharmacology) using this compound?

Methodological Answer:

  • Collaborative Workflow:
    • Material Characterization: Use DSC/TGA to study thermal stability for drug delivery applications.
    • Biological Testing: Assess cytotoxicity of compound-loaded nanoparticles (MTT assay).
    • Computational Modeling: Predict release kinetics using COMSOL Multiphysics.
      Reference: highlights AI-driven integration of material and biological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.